环己-2-烯-1-羧酸

描述

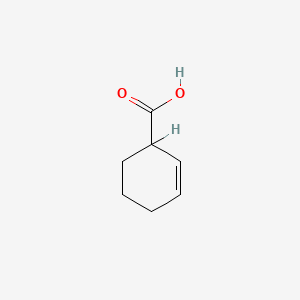

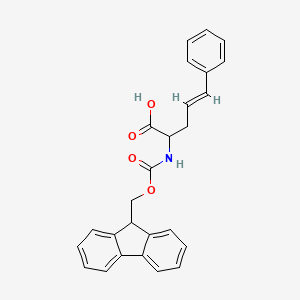

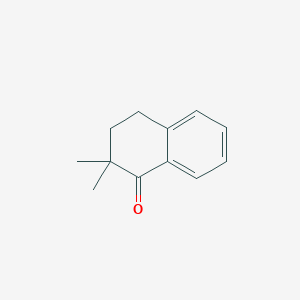

Cyclohex-2-ene-1-carboxylic Acid, also known as 2-Cyclohexene-1-carboxylic acid, is a chemical compound with the molecular formula C7H10O2 . It has an average mass of 126.153 Da and a monoisotopic mass of 126.068077 Da .

Synthesis Analysis

The synthesis of Cyclohex-2-ene-1-carboxylic Acid involves several steps. One approach includes the Wittig olefination between 1, 4-dioxaspiro [4.5]-decane-8-carbaldehyde and the appropriate phosphonium salts . Another method involves the reduction of ethyl 2-cyclohexanone carboxylate with sodium borohydride in 95% ethanol .

Molecular Structure Analysis

The molecular structure of Cyclohex-2-ene-1-carboxylic Acid consists of a cyclohexene ring with a carboxylic acid group attached to one of the carbon atoms .

Chemical Reactions Analysis

Cyclohex-2-ene-1-carboxylic Acid undergoes various chemical reactions. For instance, it is involved in the metabolism of benzoate, where it transiently accumulates during growth with benzoate . It is also involved in the biosynthesis of rapamycin, a clinically important macrolide compound .

Physical And Chemical Properties Analysis

Cyclohex-2-ene-1-carboxylic Acid has a density of 1.1±0.1 g/cm3, a boiling point of 237.5±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has two hydrogen bond acceptors, one hydrogen bond donor, and one freely rotating bond .

科学研究应用

Organic Synthesis

Cyclohex-2-ene-1-carboxylic Acid plays a significant role in organic synthesis. Its carboxyl group is highly reactive, making it a valuable intermediate in the synthesis of various small molecules. It can participate in reactions such as substitution, elimination, and coupling, which are fundamental in creating complex organic compounds .

Nanotechnology

In the field of nanotechnology, Cyclohex-2-ene-1-carboxylic Acid is used for surface modification of nanoparticles and nanostructures like carbon nanotubes and graphene . The carboxylic acid group can form stable bonds with the surface of these materials, enhancing their dispersion and incorporation into polymer nanomaterials.

Polymer Chemistry

As an additive or monomer, Cyclohex-2-ene-1-carboxylic Acid contributes to the development of synthetic polymers. Its inclusion can alter the physical properties of polymers, such as increasing flexibility or improving resistance to environmental stress .

Environmental Biotechnology

Cyclohex-2-ene-1-carboxylic Acid is a metabolite in the biodegradation pathways of various hydrocarbons. Microorganisms like “Syntrophus aciditrophicus” can metabolize compounds like cyclohexane carboxylate, which is structurally similar to Cyclohex-2-ene-1-carboxylic Acid, indicating potential applications in bioremediation processes .

Pharmaceutical Research

In pharmaceutical research, Cyclohex-2-ene-1-carboxylic Acid derivatives have been explored for their therapeutic potential. For instance, carboxyamide compounds derived from related carboxylic acids have shown promise as drugs due to their biologically active properties .

作用机制

Target of Action

Cyclohex-2-ene-1-carboxylic Acid is a chemical compound that has been identified as an intermediate during the anaerobic decomposition of benzoic acid by a methanogenic consortium . .

Mode of Action

It is known that carboxylic acids can be converted to 1º alcohols using lithium aluminium hydride (lialh4) . This suggests that Cyclohex-2-ene-1-carboxylic Acid may undergo similar reactions, leading to changes in its structure and properties.

Biochemical Pathways

Cyclohex-2-ene-1-carboxylic Acid is involved in the anaerobic decomposition of benzoic acid . It is also known to be an intermediate in the biosynthesis of rapamycin, a macrolide compound produced by Streptomyces hygroscopicus

Pharmacokinetics

The compound’s molecular weight (12616) and physical form (liquid) suggest that it may have certain bioavailability characteristics .

Result of Action

Its role as an intermediate in certain biochemical pathways suggests that it may contribute to the synthesis of other compounds, such as rapamycin .

Action Environment

It is known that the compound is a liquid at room temperature , which may influence its behavior in different environments.

安全和危害

Cyclohex-2-ene-1-carboxylic Acid is classified as Acute Tox. 4 Dermal and Skin Corr. 1B, indicating that it is harmful in contact with skin and causes severe skin burns and eye damage . Safety measures include wearing protective clothing and eye protection, and washing skin thoroughly after handling .

未来方向

属性

IUPAC Name |

cyclohex-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWBQGFBSVLPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450327 | |

| Record name | 2-Cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohex-2-ene-1-carboxylic Acid | |

CAS RN |

62115-15-5 | |

| Record name | 2-Cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1353721.png)

![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)

![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)